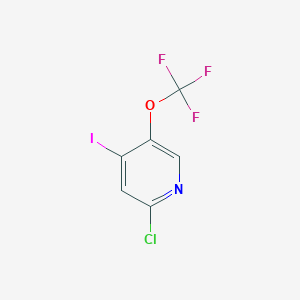

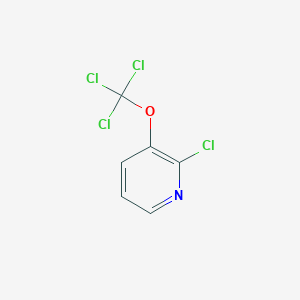

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H2ClF3INO . It is a liquid at room temperature . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes compounds like 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine, is a topic of active research . Various methods have been reported, such as chlorination under liquid-phase conditions .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine consists of a pyridine ring with chlorine, iodine, and trifluoromethoxy functional groups attached to it . The InChI code for this compound is 1S/C6H2ClF3INO/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H .Physical And Chemical Properties Analysis

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is a liquid at room temperature . The compound has a molecular weight of 197.54 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.Applications De Recherche Scientifique

Synthesis of Herbicides :

- It is a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron (Zuo Hang-dong, 2010).

Regioselective Functionalization :

- Useful for site-selective electrophilic substitutions in pyridines, playing a crucial role in creating structurally diverse compounds (F. Mongin et al., 1998).

- Enables the development of new building blocks for life-sciences-oriented research, including the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines (Baptiste Manteau et al., 2010).

Synthesis of Novel Compounds :

- Involved in the synthesis and structural characterization of novel compounds, such as those with potential antithyroid properties (M. S. Chernov'yants et al., 2011).

Creation of Trifluoromethyl Ethers :

- An isolable pyridinium trifluoromethoxide salt, derived from this compound, is effective in forming trifluoromethyl ethers, highlighting its versatility in synthetic chemistry (Geraldo Duran-Camacho et al., 2021).

Pharmaceutical and Agrochemical Applications :

- It serves as an intermediate in the pharmaceutical and agrochemical industries, particularly in herbicide development (Li Zheng-xiong, 2004).

Regioexhaustive Functionalization :

- Demonstrates the concept of regioexhaustive functionalization in synthetic chemistry, showing its utility in creating various carboxylic acids (F. Cottet et al., 2004).

Development of Pyridine-Derived Reagents :

- Pyridine-derived triflating reagents have been synthesized using this compound, highlighting its importance in developing novel reagents for chemical synthesis (D. Comins et al., 2003).

Safety and Hazards

The safety data sheet for 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Trifluoromethylpyridines, including 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine, are expected to find many novel applications in the future . They are a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are also used in the pharmaceutical and veterinary industries .

Mécanisme D'action

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines may influence their pharmacokinetic properties .

Result of Action

It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It’s known that trifluoromethylpyridines and their derivatives have been used in various environments, from agricultural fields to clinical settings , suggesting that they may be influenced by a variety of environmental factors.

Propriétés

IUPAC Name |

2-chloro-4-iodo-5-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3INO/c7-5-1-3(11)4(2-12-5)13-6(8,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEXAPQDSCSEEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)OC(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)

![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)

![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)